

2-Methylmorpholine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylmorpholine**

Cat. No.: **B1581761**

[Get Quote](#)

Introduction: **2-Methylmorpholine** is a heterocyclic organic compound belonging to the morpholine family. Its structure, featuring a saturated six-membered ring containing both an ether and a secondary amine functional group, with a methyl substituent at the 2-position, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of **2-Methylmorpholine**'s identifiers, physicochemical properties, synthesis, and its significant role in drug discovery and development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Identifiers and Physicochemical Properties

2-Methylmorpholine and its related compounds are characterized by a range of identifiers crucial for database searches and regulatory compliance. The primary CAS Registry Number for the racemic mixture of **2-Methylmorpholine** is 27550-90-9[1]. Enantiomer-specific and salt forms have distinct identifiers.

Table 1: Chemical Identifiers for 2-Methylmorpholine and Related Compounds

Identifier	2-Methylmorpholine (racemic)	(R)-2-Methylmorpholine	(2R)-2-Methylmorpholine hydrochloride
CAS Number	27550-90-9[1]	790184-33-7[2]	168038-14-0[3]
IUPAC Name	2-methylmorpholine[1]	(2R)-2-methylmorpholine	(2R)-2-methylmorpholine; hydrochloride[3]
Molecular Formula	C ₅ H ₁₁ NO[1]	C ₅ H ₁₁ NO[2]	C ₅ H ₁₂ CINO[3]
InChI	InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3[1]	InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-;/m1./s1	InChI=1S/C5H11NO. ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1[3]
InChIKey	LQMMFVPUIVBYII-UHFFFAOYSA-N[1]	PJYFXNZOOMGPIL-NUBCRITNSA-N	PJYFXNZOOMGPIL-NUBCRITNSA-N[3]
SMILES	CC1CNCCO1[1]	C[C@@H]1CNCCO1	C[C@@H]1CNCCO1.Cl[3]
EC Number	804-924-2[1]	N/A	813-017-0[3]
PubChem CID	410615[1]	42609645 (hydrochloride)[3]	42609645[3]

Table 2: Physicochemical Data of 2-Methylmorpholine

Property	Value
Molecular Weight	101.15 g/mol [1]
Appearance	Colorless to light yellow clear liquid [4]
Purity	>98.0% (GC) [4]
Boiling Point	137 °C [2]
Density	0.891 g/cm ³ [2]
Flash Point	41 °C [2]

Synthesis of 2-Methylmorpholine: Experimental Protocols

The synthesis of morpholines can be achieved through various routes, most commonly involving the cyclization of vicinal amino alcohols. Below are representative protocols that can be adapted for the synthesis of **2-Methylmorpholine**.

Protocol 1: Synthesis from 1-Amino-2-propanol via Ethylene Sulfate (Modern Approach)

This method provides a high-yielding, two-step, redox-neutral pathway to substituted morpholines from 1,2-amino alcohols.

Step 1: N-Monoalkylation

- Dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as acetonitrile.
- Add ethylene sulfate (1.0 equivalent) to the solution.
- Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of the zwitterionic intermediate.
- Upon completion, the intermediate can optionally be isolated by crystallization.

Step 2: Cyclization

- To the reaction mixture containing the zwitterionic intermediate (or the isolated intermediate redissolved in a suitable solvent like THF), add a strong base such as potassium tert-butoxide (tBuOK) (1.1 equivalents) at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation to yield **2-Methylmorpholine**.

Protocol 2: Synthesis from Diisopropanolamine (Classical Approach)

This method involves the acid-catalyzed cyclization of diisopropanolamine.

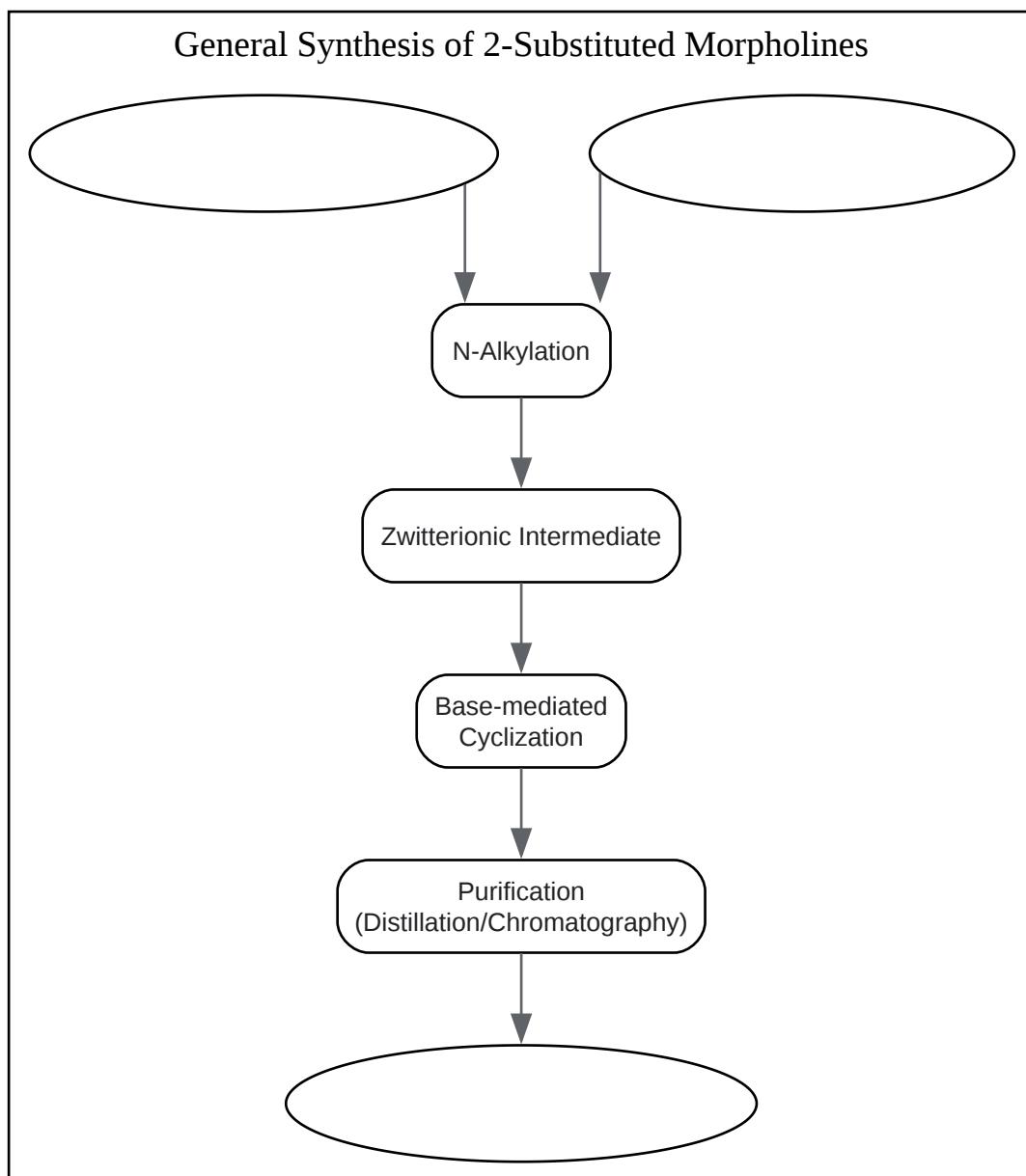
- In a reaction vessel equipped for distillation, simultaneously meter diisopropanolamine and excess 90-120% strength sulfuric acid. A molar ratio of diisopropanolamine to sulfuric acid of 1:1.0 to 1:3.0 is typically used[5].
- The exothermic reaction will cause the temperature to rise; control the addition rate to maintain the temperature between 85-170 °C[5].
- After the addition is complete, heat the reaction mixture to 150-190 °C for several hours (e.g., 3-12 hours) to drive the cyclization and distill off the water formed[5].
- Cool the reaction mixture and neutralize it with a strong base, such as a concentrated sodium hydroxide solution.
- Extract the crude 2,6-dimethylmorpholine (a constitutional isomer of **2-methylmorpholine**, this method would need adaptation for the 2-methyl isomer) with a suitable solvent.

- Dry and purify the product by fractional distillation.

Applications in Drug Discovery and Development

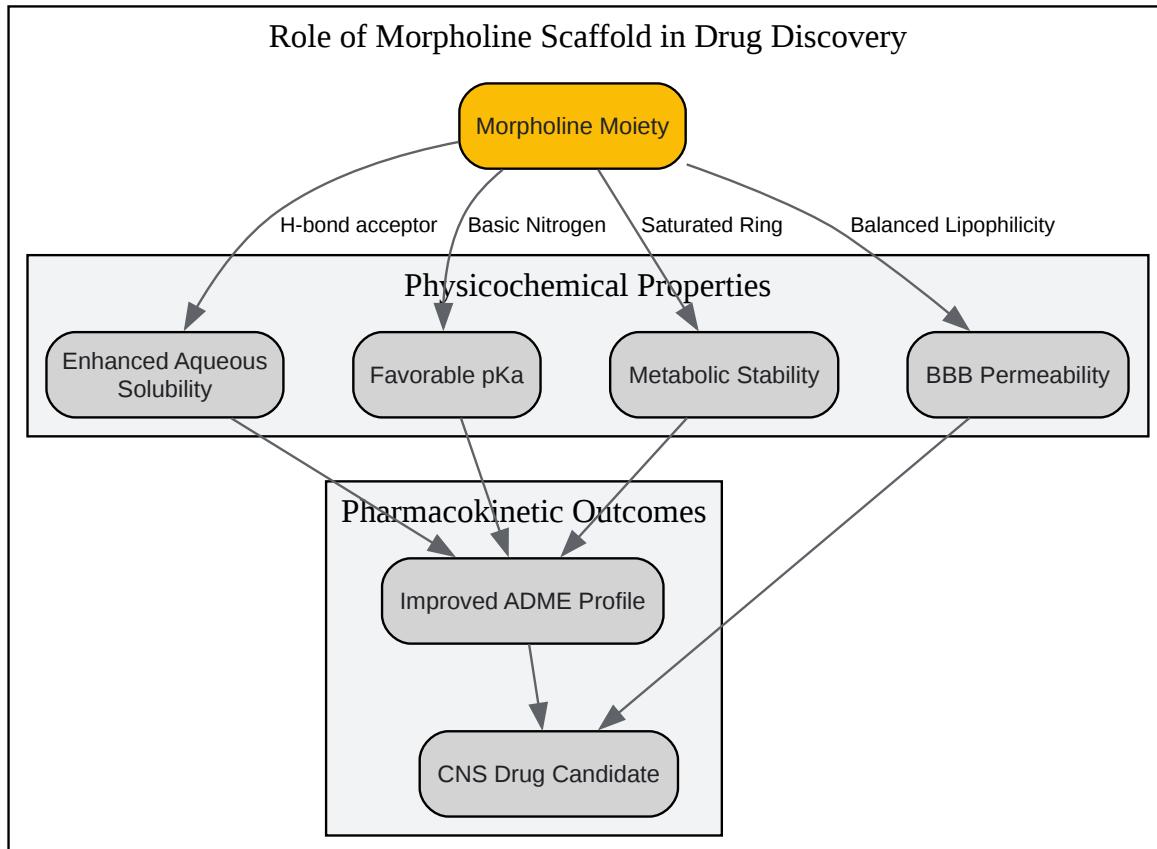
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties.^[6] These properties often lead to improved pharmacokinetic profiles of drug candidates.

Physicochemical Advantages of the Morpholine Moiety:


- Enhanced Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.
- Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.
- Favorable pKa: The nitrogen atom provides a basic handle with a pKa that is often suitable for physiological conditions, aiding in solubility and target engagement.
- Blood-Brain Barrier (BBB) Permeability: The balance of lipophilicity and hydrophilicity in the morpholine ring can be fine-tuned to improve penetration into the central nervous system (CNS)^{[3][7]}.
- Structural Scaffold: It serves as a versatile, conformationally flexible scaffold to orient pharmacophoric groups in three-dimensional space^{[3][7]}.

Use in CNS Drug Candidates

The morpholine ring is a key component in numerous CNS-active drugs and clinical candidates, including antidepressants and agents for neurodegenerative diseases.^[3] For instance, the antidepressant drug Reboxetine contains a 2-substituted morpholine ring, which is crucial for its activity.^{[8][9]} The synthesis of such molecules often involves the use of chiral morpholine building blocks.


Experimental Workflow and Logical Diagrams

Below are diagrams illustrating a general synthesis workflow for 2-substituted morpholines and the logical relationship of the morpholine scaffold's properties to its application in drug discovery.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of 2-substituted morpholines.

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the role of morpholine's properties in drug discovery.

Safety and Handling

2-Methylmorpholine is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage.^[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.^[10] It should be used in a well-ventilated area, away from heat, sparks, and open flames.^{[4][10]} All equipment should be properly grounded to prevent static discharge.^[4]

Conclusion

2-Methylmorpholine is a key heterocyclic compound with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and physicochemical properties make the morpholine scaffold a valuable component in the design of new therapeutics, especially for CNS disorders. A thorough understanding of its identifiers, properties, synthesis, and safe handling is essential for researchers leveraging this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Reagent-cartridge 2-Methylmorpholine Synple | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [2-Methylmorpholine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581761#2-methylmorpholine-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1581761#2-methylmorpholine-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com